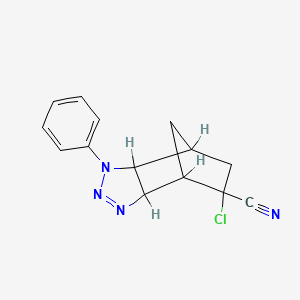
5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole-5-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its complex tricyclic structure, which includes a benzotriazole ring fused with a hexahydro-1H-4,7-methano-1,2,3-benzotriazole system. The presence of a chloro and phenyl group further adds to its chemical diversity.
Preparation Methods
The synthesis of 5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole-5-carbonitrile has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole-5-carbonitrile include other benzotriazole derivatives and tricyclic compounds. These compounds share structural similarities but may differ in their chemical properties and applications. Examples of similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives The uniqueness of this compound lies in its specific structural features and the presence of the chloro and phenyl groups, which contribute to its distinct chemical behavior and potential applications.
Biological Activity
5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole-5-carbonitrile (CAS: 6945-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and pharmacological activities associated with this compound, supported by relevant data tables and case studies.
The molecular formula of 5-Chloro-1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-benzotriazole-5-carbonitrile is C14H13ClN4 with a molecular weight of 272.733 g/mol. The compound exhibits a melting point of approximately 433.3ºC and has a density of 1.55 g/cm³ .
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro derivatives exhibit significant antimicrobial properties. In particular:
A study focusing on related benzotriazole compounds demonstrated their efficacy against various bacterial strains, suggesting that 5-chloro derivatives may have similar properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzotriazole derivatives. For instance:
| Study | Type of Cancer | Findings |
|---|---|---|
| Breast Cancer | Induced apoptosis in cancer cells | |
| Colon Cancer | Inhibited cell proliferation |
These findings suggest that the structural features of benzotriazoles contribute to their ability to modulate cellular pathways involved in cancer progression.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzotriazoles indicate potential applications in neurodegenerative diseases:
| Study | Model | Findings |
|---|---|---|
| Mouse model of Alzheimer’s | Reduced amyloid plaque formation | |
| In vitro neuronal cultures | Enhanced neuronal survival under stress |
These results point toward the possibility of using 5-chloro derivatives in treating neurodegenerative conditions.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various chloro-substituted benzotriazoles against Gram-positive and Gram-negative bacteria. The results showed that compounds with a similar structure to 5-chloro exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Mechanism
In vitro studies assessed the anticancer mechanisms of benzotriazole derivatives on human breast cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Properties
CAS No. |
6945-89-7 |
|---|---|
Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
8-chloro-3-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-4-ene-8-carbonitrile |
InChI |
InChI=1S/C14H13ClN4/c15-14(8-16)7-9-6-11(14)12-13(9)19(18-17-12)10-4-2-1-3-5-10/h1-5,9,11-13H,6-7H2 |
InChI Key |
DWICUJLNMFJEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2N(N=N3)C4=CC=CC=C4)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















